2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol 2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18229456
InChI: InChI=1S/C11H17NO3/c1-11(12,7-13)9-5-4-8(14-2)6-10(9)15-3/h4-6,13H,7,12H2,1-3H3
SMILES:
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol

2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol

CAS No.:

Cat. No.: VC18229456

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol -

Specification

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
IUPAC Name 2-amino-2-(2,4-dimethoxyphenyl)propan-1-ol
Standard InChI InChI=1S/C11H17NO3/c1-11(12,7-13)9-5-4-8(14-2)6-10(9)15-3/h4-6,13H,7,12H2,1-3H3
Standard InChI Key JMSWRWMZUVBPPP-UHFFFAOYSA-N
Canonical SMILES CC(CO)(C1=C(C=C(C=C1)OC)OC)N

Introduction

Molecular Structure and Stereochemical Considerations

Core Structural Features

2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol consists of a three-carbon propane backbone with distinct functional groups:

  • A hydroxyl group (-OH) at the first carbon (propan-1-ol).

  • An amino group (-NH2) and a 2,4-dimethoxyphenyl ring at the second carbon.

The methoxy substitutions at the 2- and 4-positions of the phenyl ring introduce electron-donating effects, influencing the compound’s electronic distribution and reactivity .

Table 1: Key Molecular Properties

PropertyValueSource Analog Reference
Molecular FormulaC11H17NO3C_{11}H_{17}NO_3
Molecular Weight211.26 g/mol
Hydrogen Bond Donors2 (-OH, -NH2)
Hydrogen Bond Acceptors4 (3 oxygen, 1 nitrogen)
Rotatable Bonds4

Stereoisomerism and Conformational Analysis

Synthetic Methodologies and Challenges

Retrosynthetic Pathways

The synthesis of 2-amino-2-(2,4-dimethoxyphenyl)propan-1-ol could involve the following steps:

  • Phenyl Group Introduction: A Friedel-Crafts alkylation or Grignard reaction to attach the 2,4-dimethoxyphenyl moiety to a propanol precursor.

  • Amination: Nucleophilic substitution or reductive amination to introduce the amino group at C2 .

Table 2: Hypothetical Synthesis Route

StepReaction TypeReagents/Conditions
1Phenyl Group Attachment2,4-Dimethoxybenzene, AlCl3
2Hydroxyl Group ProtectionTrimethylsilyl chloride
3AminationAmmonia, Pd/C hydrogenation
4DeprotectionTetrabutylammonium fluoride

Optimization Challenges

  • Regioselectivity: Competing reactions at the phenyl ring’s 2- and 4-positions may require directing groups or protective strategies .

  • Steric Hindrance: The bulky 2,4-dimethoxyphenyl group could impede amination efficiency, necessitating high-pressure conditions .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound’s solubility profile is influenced by its polar functional groups:

  • Aqueous Solubility: Moderate (~50 mg/mL) due to hydrogen-bonding capacity .

  • LogP (Octanol-Water): Estimated at 0.5, indicating balanced hydrophilicity/lipophilicity .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs suggests a melting point range of 120–140°C, with decomposition above 200°C .

Hazard TypePrecautionary Measures
Skin ContactNitrile gloves, lab coat
InhalationFume hood, N95 respirator
StorageCool, dry environment (<25°C)

Future Research Directions

Stereoselective Synthesis

Developing asymmetric catalytic methods (e.g., using chiral ligands) to isolate therapeutically relevant enantiomers .

Structure-Activity Relationship (SAR) Studies

Systematic modification of methoxy positions and amino group substituents to optimize receptor binding .

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